1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane is an organosilicon compound characterized by its unique structure, which includes two phenoxy groups attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane can be synthesized through the hydrosilylation reaction of allyl derivatives with hydrosilanes in the presence of Karstedt’s catalyst . This method involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, resulting in the formation of the desired disiloxane compound.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of vinyldimethylmethoxysilane, followed by subsequent reactions to introduce the phenoxy groups . This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in certain reactions, converting carboxamides to amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Platinum-catalyzed reduction using this compound as the reducing agent.
Substitution: Reagents such as halides and acids are used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Amines from carboxamides.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane finds applications in several scientific research areas:
Chemistry: Used as a ligand in organometallic chemistry and as a homogeneous catalyst.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane exerts its effects involves its ability to participate in hydrosilylation reactions. The compound’s silicon-hydrogen bonds react with carbon-carbon multiple bonds, facilitating the formation of new silicon-carbon bonds. This mechanism is crucial in its role as a reducing agent and in the synthesis of various organosilicon compounds .
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of phenoxy groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains phenyl groups and a nitrogen atom, differing in its reactivity and applications.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Features ethoxy groups, used in different industrial applications.
Uniqueness: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane is unique due to its phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications, particularly in the synthesis of specialized organosilicon compounds and as a catalyst in various chemical reactions.
Properties
CAS No. |
116401-29-7 |
---|---|
Molecular Formula |
C16H22O3Si2 |
Molecular Weight |
318.51 g/mol |
IUPAC Name |
[dimethyl(phenoxy)silyl]oxy-dimethyl-phenoxysilane |
InChI |
InChI=1S/C16H22O3Si2/c1-20(2,17-15-11-7-5-8-12-15)19-21(3,4)18-16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
RJPCFFMEJWSVLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1=CC=CC=C1)O[Si](C)(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.